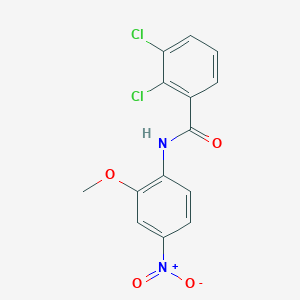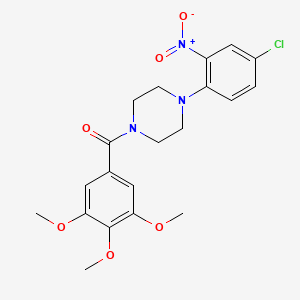
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Vue d'ensemble
Description
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellow crystalline powder that is used in scientific research for various purposes. This compound has gained significant attention due to its unique properties and potential applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through covalent and non-covalent interactions. This interaction can lead to the modulation of protein activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein or enzyme it interacts with. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, chymotrypsin, and trypsin. Furthermore, it has been shown to modulate the activity of various proteins, including calmodulin and myosin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments are its high purity, stability, and ease of use. However, its limitations include its moderate to high toxicity and the need for specific reaction conditions during synthesis.
Orientations Futures
The potential applications of 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in scientific research are vast. Some of the future directions for this compound include the development of new drugs and therapeutic agents, the study of protein-protein interactions, and the development of biosensors and diagnostic tools. Furthermore, the use of this compound in the field of nanotechnology and material science is also a promising area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its unique properties and potential applications in the field of biochemistry and pharmacology. This compound has been extensively used in scientific research for various purposes, including the study of protein-protein interactions and the development of new drugs and therapeutic agents. Its advantages include its high purity, stability, and ease of use, while its limitations include its toxicity and the need for specific reaction conditions during synthesis. The future directions for this compound are vast and include the development of biosensors, diagnostic tools, and new materials.
Applications De Recherche Scientifique
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively used in scientific research for various purposes. It has been used as a probe to study the binding properties of proteins and enzymes. This compound has also been used to develop new drugs and therapeutic agents. Furthermore, it has been used in the development of biosensors and diagnostic tools.
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-14(15-10-13-2-1-9-20-13)8-5-11-3-6-12(7-4-11)16(18)19/h3-8,13H,1-2,9-10H2,(H,15,17)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRBFRAQLAMYPZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B3929841.png)

![4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929855.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929862.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929872.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3929877.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929885.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B3929893.png)
![3-chloro-4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929897.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3929927.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929929.png)

![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)
![1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B3929951.png)